1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one
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Overview
Description
1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one typically involves the reaction of 3-(trifluoromethoxy)-5-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanone group. One common method is the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired ketone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(Trifluoromethoxy)phenyl)propan-1-one
- 1-(3-(Trifluoromethyl)phenyl)propan-1-one
- 1-(3-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(3-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)propan-1-one is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and stability, which can be advantageous in various applications .
Properties
Molecular Formula |
C11H8F6O2 |
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Molecular Weight |
286.17 g/mol |
IUPAC Name |
1-[3-(trifluoromethoxy)-5-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O2/c1-2-9(18)6-3-7(10(12,13)14)5-8(4-6)19-11(15,16)17/h3-5H,2H2,1H3 |
InChI Key |
VTFHSTBTZLQCOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=CC(=C1)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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